2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid
Description
2-{[(tert-Butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid is a Boc-protected amino acid derivative featuring a 3,4-dimethoxyphenyl substituent. This compound is structurally characterized by:
- Boc (tert-butoxycarbonyl) group: A widely used acid-labile protecting group for amines in peptide synthesis .
- 3,4-Dimethoxyphenyl moiety: The electron-donating methoxy groups at the 3- and 4-positions enhance the aromatic ring’s electron density, influencing reactivity and solubility .
- Acetic acid backbone: The carboxylic acid functionality enables conjugation or further derivatization in synthetic workflows.
Its primary applications include intermediate roles in pharmaceutical synthesis and peptide chemistry, leveraging the Boc group’s stability under basic conditions .
Properties
CAS No. |
110782-24-6 |
|---|---|
Molecular Formula |
C15H21NO6 |
Molecular Weight |
311.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the process can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc group under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid involves the cleavage of the Boc protecting group under acidic conditions. This process generates a free amine, which can then participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
*Target compound: 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid. †Inferred from structural analogs in . ‡Calculated based on .
Key Comparative Insights
(1) Substituent Effects
- 3,4-Dimethoxyphenyl vs. Mono-Substituted Phenyl: The target’s dual methoxy groups increase electron density and steric bulk compared to 4-methoxyphenyl () or 3-iodophenyl () analogs. This enhances solubility in polar solvents and may improve binding affinity in biological targets .
- Thiophene vs. Phenyl : The 3-thiophenyl analog () replaces the phenyl ring with a sulfur-containing heterocycle, reducing electron density and altering metabolic stability .
(2) Protecting Group Dynamics
- Boc vs. Fmoc : The Boc group (acid-labile) offers complementary stability to the Fmoc group (base-labile) in orthogonal protection strategies. For example, the Fmoc analog () is preferred in solid-phase peptide synthesis under basic conditions .
Research Findings and Trends
- Synthetic Utility : The Boc-protected 3,4-dimethoxyphenyl derivative is frequently employed in peptide elongation, as the Boc group withstands basic conditions during Fmoc-based syntheses .
- Stability Concerns : The Boc group’s susceptibility to acidic cleavage limits its use in prolonged acidic environments, whereas the Fmoc analog () mitigates this issue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
